5,5-Diphenyl-D10-hydantoin

Übersicht

Beschreibung

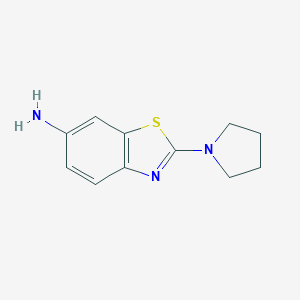

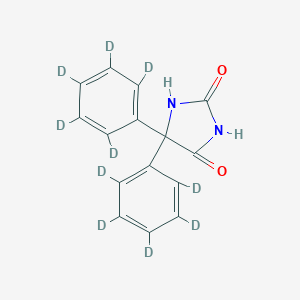

5,5-Diphenyl-D10-hydantoin is a deuterium-labelled version of Diphenylhydantoin . It is an anticonvulsant agent that suppresses abnormal brain activity associated with seizures . It is used to treat various conditions including ulcers, epidermolysis bullosa, chorea, Parkinson’s syndrome, trigeminal neuralgia, acute alcoholism, and inflammatory conditions .

Synthesis Analysis

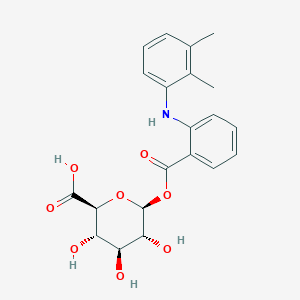

A green synthesis of 5,5-diphenylhydantoin derivatives has been achieved from the reaction of symmetrical or unsymmetrical benzil derivatives with urea in the presence of ethanolic KOH under ultrasound irradiation . Another method involves a two-step reaction to synthesize selectively and in high yields phenytoin .Molecular Structure Analysis

The molecular structure of 5,5-Diphenyl-D10-hydantoin can be viewed using Java or Javascript . It is the isotope labelled analog of 5,5-Diphenyl Hydantoin .Chemical Reactions Analysis

The chemical reactions of 5,5-Diphenyl-D10-hydantoin involve UV, 1H NMR, 13C NMR, IR, and MS .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5-Diphenyl-D10-hydantoin include a molecular weight of 262.33 g/mol, XLogP3 of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 262.152645089 g/mol, Monoisotopic Mass of 262.152645089 g/mol, Topological Polar Surface Area of 58.2 Ų, and Heavy Atom Count of 19 .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agent

5,5-Diphenyl-D10-hydantoin: has been studied for its potential as an anticonvulsant agent . It has shown efficacy in reducing the incidence of grand mal seizures and appears to stabilize excitable membranes, potentially through effects on sodium, potassium, and calcium channels . This compound is a deuterium-labeled version of Diphenylhydantoin, which is known for its use in treating epilepsy.

Blockade of Sodium Channels

Research has highlighted the synthesis of novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue, such as 5,5-Diphenyl-D10-hydantoin , for the blockade of sodium channels . These compounds have been tested for their anticonvulsant activity and could serve as a basis for developing new therapeutic agents targeting voltage-gated sodium channels.

Synthesis of Hemorphin Derivatives

5,5-Diphenyl-D10-hydantoin: has been used in the synthesis of hemorphin derivatives designed as potential anticonvulsant agents . These derivatives have been obtained as C-terminal amides via solid-phase peptide synthesis and have shown promising results in preclinical seizure models.

Characterization of Spinorphin Conjugates

The compound has been conjugated with spinorphin peptides to create biologically active peptide derivatives . These conjugates have been characterized using various methods such as scanning electron microscopy and spectral methods, revealing changes in peptide morphology and the formation of intermolecular hydrogen bonds.

Investigation of Schiff Bases

5,5-Diphenyl-D10-hydantoin: Schiff bases have been synthesized and characterized for their anticonvulsant profile . These bases possess different aromatic species and have been evaluated for their potential as adjuvants in epilepsy treatment.

Study of Mesoendoderm Cell Migration

In biological research, 5,5-Diphenyl-D10-hydantoin has been utilized to study cell migration, specifically to slow down or prevent mesoendoderm cell migration . This application is crucial for understanding developmental processes and could have implications in regenerative medicine.

Wirkmechanismus

Target of Action

The primary target of 5,5-Diphenyl-D10-hydantoin is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

5,5-Diphenyl-D10-hydantoin interacts with its targets by blocking the voltage-gated sodium channels . This blockade inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the neuron’s ability to generate a sustained series of action potentials . This results in a stabilization of the hyperexcitable neuronal membranes, suppression of repetitive neuronal firing, and reduction of the propagation of synaptic impulses .

Biochemical Pathways

By blocking the sodium channels, 5,5-Diphenyl-D10-hydantoin affects the neuronal excitability and action potential propagation pathways . The downstream effects include a decrease in the frequency and spread of seizures .

Result of Action

The molecular and cellular effects of 5,5-Diphenyl-D10-hydantoin’s action include the reduction of incidence of grand mal seizures . It appears to stabilize excitable membranes, possibly through effects on sodium, potassium, and calcium channels .

Safety and Hazards

5,5-Diphenyl-D10-hydantoin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Carcinogenicity, Reproductive Toxicity, and as a Combustible dust . In addition to the reports of increased incidence of congenital malformations, such as cleft lip/ palate and heart malformations in children of women receiving phenytoin, there have been reports of a foetal hydantoin syndrome, consisting of prenatal growth deficiency, micro-encephaly, and mental deficiency in children born to mothers who have received phenytoin .

Zukünftige Richtungen

The antiepileptic activity of 5,5-diphenyl-hydantoin has been known since 1938; it has been employed very effectively as the drug Dilantin. In addition, a number of other biological activities of hydantoin derivatives are known, as in their uses as herbicides and fungicides . The importance of hydantoins in the synthesis of biologically active compounds has led and is still leading to the development of many methods for their preparation .

Eigenschaften

IUPAC Name |

5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFVDLJLONNDW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65854-97-9 | |

| Record name | 65854-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)